molecular formula C10H14ClNO B1440683 3-(4-Methylphenyl)-3-oxetanamine hydrochloride CAS No. 1322200-77-0

3-(4-Methylphenyl)-3-oxetanamine hydrochloride

Cat. No. B1440683
M. Wt: 199.68 g/mol
InChI Key: UKNASRDBASHMNC-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-3-oxetanamine hydrochloride (MOPOX) is a synthetic compound with a wide range of applications in scientific research. It is an analog of the neurotransmitter dopamine, and as such it is used to study the effects of dopamine in the body and brain. MOPOX is highly soluble in water, making it an ideal compound for lab experiments and research studies.

Scientific Research Applications

Synthesis and Characterization of Organic Compounds

  • Synthesis and Corrosion Inhibition : Research on various organic compounds, including N-[N'-(4-methoxyphenyl)benzenesulphonamido]-3-carboxy-4-methyl-4(4-methylphenyl)-3-butenamide, has shown their effectiveness in inhibiting corrosion of metals in hydrochloric acid solution. These studies focus on exploring the compounds' adsorption properties and their potential to protect metals against corrosion in acidic environments (Khalifa & Abdallah, 2011).

  • Antimicrobial and Antitumor Activities : The synthesis of celecoxib derivatives has been explored for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research underscores the significance of chemical modifications in enhancing the biological activities of known compounds, offering insights into developing new therapeutic agents (Küçükgüzel et al., 2013).

  • Antitumor Activity of Aminoalkanol Hydrochlorides : A study on the synthesis of tertiary aminoalkanol hydrochlorides, including 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol hydrochlorides, and their in vitro antitumor activities provides valuable information on the potential of these compounds in cancer treatment. The focus on the structural analysis and biological evaluation of these compounds highlights the ongoing efforts to find new antitumor agents (Isakhanyan et al., 2016).

  • Corrosion Inhibition in Acidic Media : Research on the corrosion inhibition properties of organic compounds, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, on mild steel in hydrochloric acid medium, demonstrates the practical applications of these compounds in protecting metals against corrosion. The studies provide insights into the mechanisms of corrosion inhibition and the effectiveness of these compounds in industrial applications (Bentiss et al., 2009).

properties

IUPAC Name

3-(4-methylphenyl)oxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-8-2-4-9(5-3-8)10(11)6-12-7-10;/h2-5H,6-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNASRDBASHMNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(COC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693231
Record name 3-(4-Methylphenyl)oxetan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenyl)-3-oxetanamine hydrochloride

CAS RN

1322200-77-0
Record name 3-Oxetanamine, 3-(4-methylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1322200-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methylphenyl)oxetan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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